molecular formula C11H15Cl2N B14504023 Chloro-N,N-diethylphenylmethaniminium chloride CAS No. 65044-33-9

Chloro-N,N-diethylphenylmethaniminium chloride

Cat. No.: B14504023
CAS No.: 65044-33-9
M. Wt: 232.15 g/mol
InChI Key: DCIDPNARQLDRLW-UHFFFAOYSA-M
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Description

Chloro-N,N-diethylphenylmethaniminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a chloro group attached to a phenylmethaniminium core, with two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-N,N-diethylphenylmethaniminium chloride can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N,N-diethylphenylmethanimine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is typically obtained in high purity through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Chloro-N,N-diethylphenylmethaniminium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the iminium group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted phenylmethaniminium salts.

    Oxidation: The major product is the corresponding N-oxide.

    Reduction: The major product is N,N-diethylphenylmethanamine.

Scientific Research Applications

Chloro-N,N-diethylphenylmethaniminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and other nitrogen-containing compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Chloro-N,N-diethylphenylmethaniminium chloride involves its interaction with nucleophiles. The chloro group acts as a leaving group, allowing the nitrogen atom to form a bond with the incoming nucleophile. This reaction is facilitated by the positive charge on the nitrogen atom, which stabilizes the transition state and lowers the activation energy.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylphenylmethaniminium chloride
  • N,N-Diethylbenzylammonium chloride
  • N,N-Diethyl-2-chlorophenylmethaniminium chloride

Uniqueness

Chloro-N,N-diethylphenylmethaniminium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the chloro group enhances its electrophilicity, making it a versatile reagent in organic synthesis.

Properties

CAS No.

65044-33-9

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

[chloro(phenyl)methylidene]-diethylazanium;chloride

InChI

InChI=1S/C11H15ClN.ClH/c1-3-13(4-2)11(12)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

DCIDPNARQLDRLW-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=C(C1=CC=CC=C1)Cl)CC.[Cl-]

Origin of Product

United States

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